
Coenzyme Q10, (2Z)-
描述
Coenzyme Q10, also known as ubiquinone, is a naturally occurring compound found in the mitochondria of cells. It plays a crucial role in the production of adenosine triphosphate (ATP), which is essential for cellular energy transfer. Coenzyme Q10 is also a potent antioxidant, protecting cells from oxidative damage. It is found in various dietary sources, including meat, fish, and whole grains, and can also be synthesized in the body .
准备方法
Synthetic Routes and Reaction Conditions
Coenzyme Q10 can be synthesized through several methods. One common approach involves the condensation of a quinone ring with a polyisoprenoid side chain. The quinone ring is typically derived from 2,3-dimethoxy-5-methyl-1,4-benzoquinone, while the polyisoprenoid side chain is synthesized from isoprene units through the mevalonate pathway .
Industrial Production Methods
Industrial production of Coenzyme Q10 often utilizes microbial fermentation. Specific strains of bacteria or yeast are cultured in a nutrient-rich medium, where they produce Coenzyme Q10 as a metabolic byproduct. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
Coenzyme Q10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving Coenzyme Q10 include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. These reactions typically occur under mild conditions, often in organic solvents .
Major Products Formed
The major products formed from the reactions of Coenzyme Q10 include its reduced form, ubiquinol, and various substituted derivatives depending on the reagents used .
科学研究应用
Coenzyme Q10 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transfer reactions and redox chemistry.
Biology: Coenzyme Q10 is essential for mitochondrial function and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions such as heart disease, neurodegenerative disorders, and aging.
Industry: Coenzyme Q10 is used in the formulation of dietary supplements and skincare products due to its antioxidant properties .
作用机制
Coenzyme Q10 exerts its effects primarily through its role in the mitochondrial electron transport chain, where it facilitates the production of ATP. It also functions as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells. Additionally, Coenzyme Q10 has been shown to modulate gene expression and influence various cellular pathways involved in metabolism and inflammation .
相似化合物的比较
Similar Compounds
Plastoquinone: Similar in structure to Coenzyme Q10, but found in chloroplasts and involved in photosynthesis.
Ubiquinol: The reduced form of Coenzyme Q10, with similar antioxidant properties.
1,4-Benzoquinone: A simpler quinone compound used in various chemical reactions
Uniqueness
Coenzyme Q10 is unique due to its dual role as an essential component of the mitochondrial electron transport chain and a potent antioxidant. Its ability to modulate gene expression and influence cellular pathways further distinguishes it from other similar compounds .
属性
IUPAC Name |
2-[(2Z,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-LLOLQPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65085-29-2 | |
| Record name | Coenzyme Q10, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q10, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U705VLF0VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


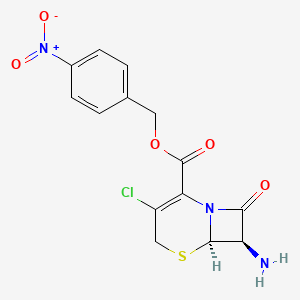
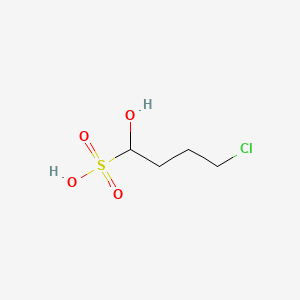

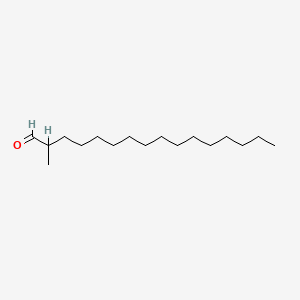
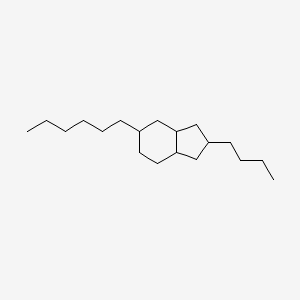
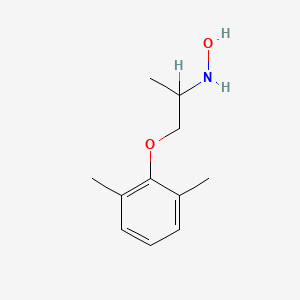
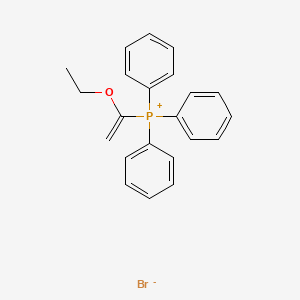

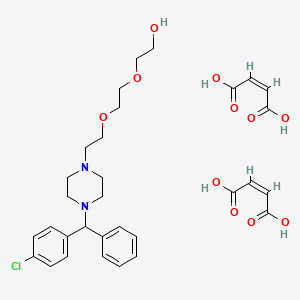
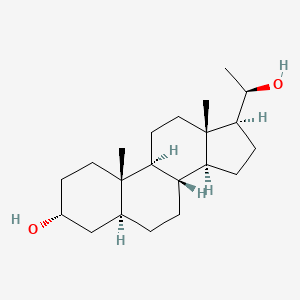
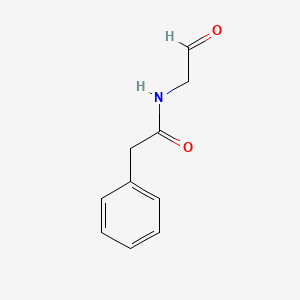
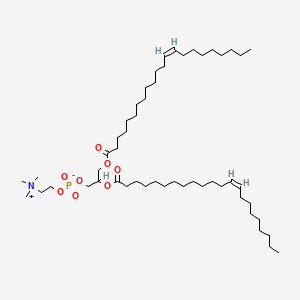
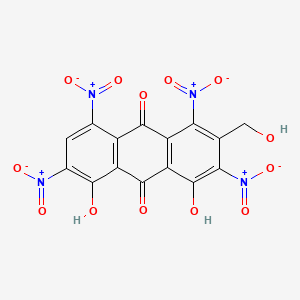
![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)
